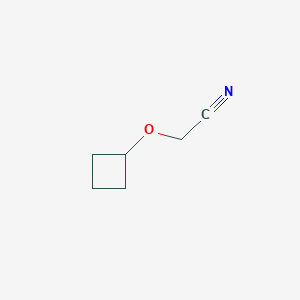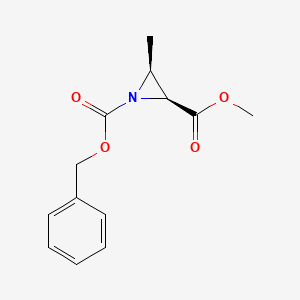
2-Cyclobutoxyacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutoxyacetonitrile is a chemical compound with the CAS Number: 1248613-93-5 . It has a molecular weight of 111.14 and is in liquid form . The IUPAC name for this compound is (cyclobutyloxy)acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO/c7-4-5-8-6-2-1-3-6/h6H,1-3,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 111.14 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Chemical Investigation and Bioactive Compounds Synthesis Chemical investigations into endophytic fungi, like Phomopsis sp., have led to the isolation of novel natural products, including 2-hydroxy-alternariol, along with known compounds exhibiting potential anti-inflammatory and antifungal properties. These findings highlight the role of such chemical investigations in discovering compounds with significant biological activities (V. Chapla et al., 2014).
Food Irradiation Detection In food science, 2-alkylcyclobutanones like 2-Dodecylcyclobutanone, formed when triglycerides are exposed to ionizing radiation, serve as markers for identifying irradiated food. A developed method utilizing acetonitrile for direct extraction significantly enhances the efficiency of detecting irradiated food, demonstrating the practical applications of such chemical analyses in food safety and regulation (W. Chan et al., 2014).
Electrochemical Applications The electrochemical polymerization of 1,2-methylenedioxybenzene in acetonitrile has led to the formation of novel polyacetylene derivatives with good fluorescence and electrochromic properties. This research outlines the potential of such chemical processes in developing new materials for electronic and photonic applications (Jingkun Xu et al., 2006).
Cancer Prevention and COX-2 Inhibition The role of cyclooxygenase-2 (COX-2) in human cancers has been extensively studied, highlighting the protective effects of COX-2 inhibitors for colorectal cancers. This research underlines the importance of targeting COX-2 in cancer prevention strategies (Joanne R. Brown & R. DuBois, 2005).
Cycloaddition Reactions in Organic Synthesis Iminoacetonitriles have been shown to participate as reactive dienophiles in stereoselective intramolecular hetero Diels-Alder reactions, yielding substituted quinolizidines. This showcases the versatility of cycloaddition reactions in synthesizing complex organic structures with potential applications in drug development and synthetic chemistry (David T. Amos et al., 2003).
Safety and Hazards
The safety information for 2-Cyclobutoxyacetonitrile indicates that it has several hazard statements including H226, H302, H312, H315, H319, H332, H335 . These codes represent various hazards such as being flammable and causing skin irritation . Precautionary measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
2-cyclobutyloxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-5-8-6-2-1-3-6/h6H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQMVOPDHWXMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2833955.png)




![3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B2833964.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2833965.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2833966.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2833969.png)
![Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate](/img/structure/B2833970.png)

![3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2833974.png)